3-(3-Metilfenoxi)-2-butanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

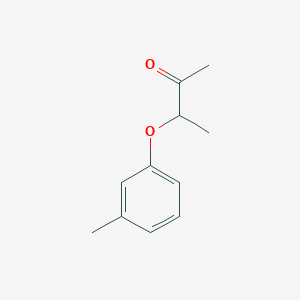

3-(3-Methylphenoxy)-2-butanone, also known as 3-Methyl-2-butanone or 3-Methylphenyl ethyl ketone, is an organic compound with a molecular formula of C10H14O. It is a colorless liquid with a sweet, fruity odor. 3-Methyl-2-butanone is a widely used industrial solvent and is an important intermediate in the synthesis of a variety of chemicals. It is also used as a flavoring agent in food and beverages, and in perfumes and cosmetics.

Aplicaciones Científicas De Investigación

- Los triazoles exhiben potentes efectos antimicrobianos contra bacterias, hongos y otros patógenos. Los investigadores han explorado su uso como posibles antibióticos y agentes antifúngicos .

- Algunos triazoles demuestran actividad antiviral al inhibir enzimas virales o interferir con la replicación viral. Estos compuestos se están investigando por su potencial en el tratamiento de infecciones virales .

- Los triazoles han mostrado promesa como fármacos antituberculosos. Pueden inhibir el crecimiento de Mycobacterium tuberculosis, el agente causante de la tuberculosis .

- Los investigadores han estudiado los triazoles como posibles agentes anticancerígenos. Estos compuestos pueden dirigirse a células cancerosas específicas, interferir con la división celular e inducir la apoptosis. Su selectividad y eficacia los convierten en candidatos interesantes para la terapia contra el cáncer .

- Los triazoles juegan un papel crucial en la organocatálisis. Actúan como catalizadores en diversas reacciones químicas, facilitando la formación de enlaces y promoviendo la síntesis eficiente de moléculas complejas .

- Los triazoles encuentran aplicaciones en la ciencia de los materiales, incluido el desarrollo de polímeros, recubrimientos y materiales funcionales. Sus propiedades únicas contribuyen a mejorar el rendimiento de los materiales .

Actividad Antimicrobiana

Propiedades Antivirales

Agentes Antituberculosos

Potencial Anticancerígeno

Organocatálisis

Aplicaciones en la Ciencia de Materiales

Para una comprensión más profunda, es posible que desee explorar los artículos de investigación originales vinculados en las referencias . Si tiene alguna otra pregunta o necesita información adicional, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as mcpa and mcpb, which are derivatives of o-cresol , have been used as herbicides and molluscicides . These compounds typically target specific enzymes or pathways in pests, disrupting their normal functions and leading to their death .

Mode of Action

Based on its structural similarity to other phenoxy compounds, it may interact with its targets by mimicking natural substrates or inhibitors, thereby disrupting normal biological processes . For example, metaldehyde, a related molluscicide, causes the target organism to produce excess mucus, leading to dehydration and death .

Biochemical Pathways

For instance, some phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid, causing rapid, uncontrolled growth in targeted plants .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in urine .

Result of Action

Based on the effects of similar compounds, it can be inferred that this compound may disrupt normal cellular functions, leading to cell death .

Action Environment

The action, efficacy, and stability of 3-(3-Methylphenoxy)-2-butanone can be influenced by various environmental factors. For instance, similar compounds such as metaldehyde are known to run off readily from fields and enter surface water bodies due to their physicochemical properties . The presence of this compound in the environment could potentially affect non-target organisms and ecosystems.

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 3-(3-Methylphenoxy)-2-butanone in animal models are not well studied. It is possible that the compound may exhibit threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 3-(3-Methylphenoxy)-2-butanone are not well characterized. The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(3-Methylphenoxy)-2-butanone is not well known. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3-(3-methylphenoxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-4-6-11(7-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNUTTZYSFNIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2572301.png)

![N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2572302.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol](/img/structure/B2572304.png)

![(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide](/img/structure/B2572305.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2572311.png)

![N-tert-butyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2572316.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2572317.png)